1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The cyclopropane carboxylic acid group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole
Comparison: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(5-11(2)10-6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LSIJTTYBQQZTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2(CC2)C(=O)O)C |
Origin of Product |
United States |
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